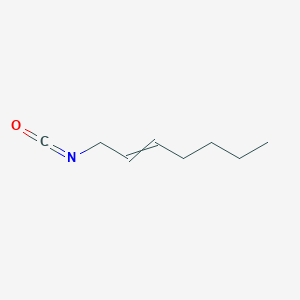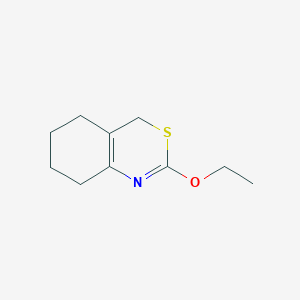![molecular formula C14H18OS B14387649 2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-87-5](/img/structure/B14387649.png)
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 3,5-dimethylphenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3,5-dimethylthiophenol with cyclohexanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the thiol group on the phenyl ring with the carbonyl group of cyclohexanone, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(3,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one
- 2-[(3,5-Dimethylphenyl)sulfanyl]cycloheptan-1-one
- 2-[(3,5-Dimethylphenyl)sulfanyl]cyclooctan-1-one
Uniqueness
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylsulfanyl group provides distinct steric and electronic properties compared to other similar compounds.
特性
CAS番号 |
89816-87-5 |
|---|---|
分子式 |
C14H18OS |
分子量 |
234.36 g/mol |
IUPAC名 |
2-(3,5-dimethylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h7-9,14H,3-6H2,1-2H3 |
InChIキー |
MROJNGLDFTZKEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)SC2CCCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)





![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)

![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)

